Cas no 381211-75-2 ((1H-Indazol-7-yl)thiourea)

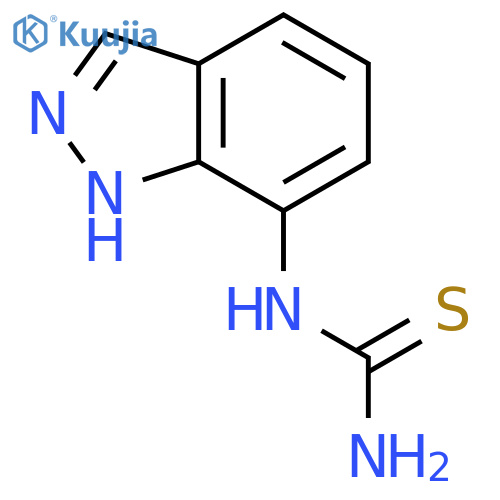

(1H-Indazol-7-yl)thiourea structure

商品名:(1H-Indazol-7-yl)thiourea

(1H-Indazol-7-yl)thiourea 化学的及び物理的性質

名前と識別子

-

- (1H-Indazol-7-yl)thiourea

- MFCD03102719

- 1H-indazol-7-ylthiourea

- 2H-indazol-7-ylthiourea

- SMR000336161

- 1-(1H-Indazol-7-yl)thiourea

- MLS000764010

- CHEMBL1407421

- SCHEMBL13219428

- HMS2711H04

- AKOS005070451

- 381211-75-2

- CS-0357658

- 4P-002

- 1-(2H-indazol-7-yl)thiourea

- N-(1H-indazol-7-yl)thiourea

-

- MDL: MFCD03102719

- インチ: InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13)

- InChIKey: UVXLTGRPKGRTCE-UHFFFAOYSA-N

- ほほえんだ: S=C(N)NC1=CC=CC2=C1NN=C2

計算された属性

- せいみつぶんしりょう: 192.04696745Da

- どういたいしつりょう: 192.04696745Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 98.8Ų

じっけんとくせい

- ゆうかいてん: 203-204

(1H-Indazol-7-yl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240820-1g |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | 95% | 1g |

$297 | 2021-08-04 | |

| A2B Chem LLC | AI73519-1mg |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| Apollo Scientific | OR12197-1g |

(1H-Indazol-7-yl)thiourea |

381211-75-2 | 1g |

£370.00 | 2025-02-19 | ||

| abcr | AB235920-500 mg |

N-(1H-Indazol-7-yl)thiourea, 95%; . |

381211-75-2 | 95% | 500 mg |

€315.00 | 2023-07-20 | |

| Chemenu | CM240820-1g |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | 95% | 1g |

$353 | 2023-02-17 | |

| abcr | AB235920-1g |

N-(1H-Indazol-7-yl)thiourea, 95%; . |

381211-75-2 | 95% | 1g |

€478.80 | 2025-02-13 | |

| A2B Chem LLC | AI73519-5mg |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI73519-500mg |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | >95% | 500mg |

$392.00 | 2024-04-20 | |

| A2B Chem LLC | AI73519-10mg |

1-(1H-Indazol-7-yl)thiourea |

381211-75-2 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428328-1g |

1-(2H-indazol-7-yl)thiourea |

381211-75-2 | 95+% | 1g |

¥3567.00 | 2024-05-16 |

(1H-Indazol-7-yl)thiourea 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

5. Water

381211-75-2 ((1H-Indazol-7-yl)thiourea) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:381211-75-2)(1H-Indazol-7-yl)thiourea

清らかである:99%

はかる:1g

価格 ($):317.0